(2R,4R)-1-Cbz-4-methyl-piperidine-2-dicarboxylic acid (2R,4R)-1-Cbz-4-methyl-piperidine-2-dicarboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13711294
InChI: InChI=1S/C15H19NO4/c1-11-7-8-16(13(9-11)14(17)18)15(19)20-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,17,18)/t11-,13-/m1/s1
SMILES: CC1CCN(C(C1)C(=O)O)C(=O)OCC2=CC=CC=C2
Molecular Formula: C15H19NO4
Molecular Weight: 277.31 g/mol

(2R,4R)-1-Cbz-4-methyl-piperidine-2-dicarboxylic acid

CAS No.:

Cat. No.: VC13711294

Molecular Formula: C15H19NO4

Molecular Weight: 277.31 g/mol

* For research use only. Not for human or veterinary use.

(2R,4R)-1-Cbz-4-methyl-piperidine-2-dicarboxylic acid -

Specification

Molecular Formula C15H19NO4
Molecular Weight 277.31 g/mol
IUPAC Name (2R,4R)-4-methyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid
Standard InChI InChI=1S/C15H19NO4/c1-11-7-8-16(13(9-11)14(17)18)15(19)20-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,17,18)/t11-,13-/m1/s1
Standard InChI Key CHHYCTGYIQOAJQ-DGCLKSJQSA-N
Isomeric SMILES C[C@@H]1CCN([C@H](C1)C(=O)O)C(=O)OCC2=CC=CC=C2
SMILES CC1CCN(C(C1)C(=O)O)C(=O)OCC2=CC=CC=C2
Canonical SMILES CC1CCN(C(C1)C(=O)O)C(=O)OCC2=CC=CC=C2

Introduction

PropertyValue/Description
Molecular Weight329.33 g/mol
Stereochemistry(2R,4R)
Functional GroupsCbz-protected amine, two carboxylic acids
Predicted SolubilityModerate in polar solvents (e.g., DMSO)

Synthetic Routes and Methodological Insights

The synthesis of this compound involves multi-step transformations, leveraging strategies from analogous piperidine derivatives .

Stepwise Synthesis Protocol

  • Cbz Protection of Piperidine Amine

    • React 4-methylpiperidine with benzyl chloroformate in the presence of a base (e.g., NaOH) to introduce the Cbz group .

    • Key Conditions: 0–5°C, dichloromethane solvent, 85–90% yield .

  • Introduction of Dicarboxylic Acid Groups

    • Hydrolysis of Nitriles: Convert cyano groups to carboxylic acids using concentrated hydrochloric acid under reflux .

      • Example: 4-methyl-2-cyanopiperidine → 4-methyl-2-piperidinecarboxylic acid hydrochloride .

    • Oxidative Methods: Alternatively, employ potassium permanganate or ozone for oxidation of alkyl chains to carboxylic acids.

  • Stereochemical Control

    • Resolution with Chiral Acids: Use L-tartaric acid to isolate the (2R,4R) enantiomer via recrystallization .

    • Chromatographic Separation: Chiral HPLC or column chromatography for enantiomeric enrichment .

Table 2: Comparative Synthetic Approaches

MethodAdvantagesLimitations
Hydrolysis + CbzHigh yield, scalable Requires harsh acid conditions
Oxidative PathwaysMild conditionsLower stereoselectivity

Physicochemical Properties

While direct data for the title compound is limited, extrapolations from analogous structures provide valuable insights :

Thermal and Solubility Profiles

  • Boiling Point: Estimated ≥250°C (similar to (2R,4R)-4-methylpiperidine-2-carboxylic acid ).

  • Density: ~1.15 g/cm³ (comparable to Cbz-protected piperidines ).

  • pKa Values:

    • Carboxylic acids: pKa12.5\text{pKa}_1 \approx 2.5, pKa24.0\text{pKa}_2 \approx 4.0 (based on piperidinecarboxylic acid derivatives ).

    • Amine (after deprotection): pKa10.2\text{pKa} \approx 10.2 .

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at 1700–1750 cm⁻¹ (C=O stretch, carboxylic acids and Cbz), 3200–3500 cm⁻¹ (O-H stretch).

  • NMR (¹H):

    • δ 1.2–1.5 ppm (methyl group, 4-position),

    • δ 3.5–4.0 ppm (piperidine ring protons),

    • δ 7.2–7.4 ppm (Cbz aromatic protons) .

Applications in Pharmaceutical Synthesis

The compound’s stereochemistry and functional groups make it valuable for:

  • Anticoagulant Agents: As an intermediate in analogs of Argatroban, a thrombin inhibitor .

  • Neurological Therapeutics: Piperidine scaffolds are prevalent in drugs targeting neurotransmitter receptors .

  • Chiral Building Blocks: For asymmetric synthesis of complex molecules .

Table 3: Biomedical Relevance

ApplicationRoleExample Drug
AnticoagulantsThrombin inhibitionArgatroban intermediates
CNS TherapeuticsDopamine receptor modulationPiperidine-based analogs

Challenges and Future Directions

Synthetic Challenges

  • Steric Hindrance: Introducing two carboxylic acids on a piperidine ring complicates reaction kinetics.

  • Deprotection Risks: Hydrogenolysis of the Cbz group requires palladium catalysts, posing safety concerns in scale-up .

Industrial Scalability

  • Cost-Efficiency: Use of L-tartaric acid for resolution is economical but may require optimization for large batches .

  • Green Chemistry: Replace thionyl chloride (step 2) with safer alternatives (e.g., DCC) .

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